2-Homodistamycin A
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Overview
Description
2-Homodistamycin A is a synthetic analog of distamycin A, a well-known antibiotic that binds to the minor groove of DNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The unique structure of this compound allows it to interact specifically with DNA, making it a valuable tool for studying DNA-protein interactions and developing new therapeutic agents.
Preparation Methods
The synthesis of 2-Homodistamycin A involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving pyrrole derivatives.
Functional Group Introduction: Specific functional groups are introduced through various chemical reactions, such as alkylation and acylation.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to maximize yield and minimize production costs.
Chemical Reactions Analysis
2-Homodistamycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Homodistamycin A has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study DNA-binding properties and to develop new DNA-targeting drugs.
Biology: The compound is used to investigate DNA-protein interactions and to study the effects of DNA-binding agents on cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of new antibiotics and anticancer agents.
Industry: The compound is used in the development of new materials and as a tool in various biotechnological applications.
Mechanism of Action
The mechanism of action of 2-Homodistamycin A involves its binding to the minor groove of DNA. This binding is facilitated by hydrogen bonds and van der Waals interactions between the compound and the DNA bases. The binding of this compound to DNA can interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation. The molecular targets of this compound include specific sequences of DNA, and the pathways involved are related to DNA replication and repair mechanisms.
Comparison with Similar Compounds
2-Homodistamycin A is similar to other DNA-binding compounds, such as distamycin A and netropsin. it has unique structural features that enhance its binding affinity and specificity for certain DNA sequences. Similar compounds include:
Distamycin A: A natural antibiotic that binds to the minor groove of DNA.
Netropsin: Another DNA-binding antibiotic with a similar mode of action.
Hoechst 33258: A synthetic dye that binds to the minor groove of DNA and is used in fluorescence microscopy.
The uniqueness of this compound lies in its enhanced binding properties and potential for therapeutic applications.
Properties
CAS No. |
85407-00-7 |
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Molecular Formula |
C23H29N9O4 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29N9O4/c1-4-32-12-16(29-22(35)18-7-14(27-13-33)10-30(18)2)9-19(32)23(36)28-15-8-17(31(3)11-15)21(34)26-6-5-20(24)25/h7-13H,4-6H2,1-3H3,(H3,24,25)(H,26,34)(H,27,33)(H,28,36)(H,29,35) |
InChI Key |
SMSCVNVCFMMSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CC(=CN3C)NC=O |
Origin of Product |
United States |
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